METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE
Description
METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOXYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative characterized by a methoxy group at position 6, a methyl ester at position 2, and a carbamoyl-substituted methoxy group at position 3. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for pharmaceutical applications, particularly in modulating membrane transporters like P-glycoprotein (P-gp) . The compound’s design integrates steric and electronic features to enhance binding affinity and metabolic stability compared to simpler quinoline analogs.
Properties
IUPAC Name |
methyl 6-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13-4-6-14(7-5-13)22-20(24)12-28-19-11-18(21(25)27-3)23-17-9-8-15(26-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKJNGLYIDXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and carboxylate groups. The final step involves the coupling of the p-tolylamino group through an ether linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and p-tolylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities .
Scientific Research Applications
METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with key structural analogs, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues and Substitution Patterns
Physicochemical Properties
- Polarity : The carbamoyl-methoxy group in the target compound increases polarity (logP ~2.5–3.0) compared to 6a (logP ~3.5) due to hydrogen-bonding capacity .
- Thermal Stability : The carbamoyl group may lower melting points (<200°C) relative to halogenated analogs (e.g., 223–225°C for 4k in ) .
- Solubility : Enhanced aqueous solubility (≈50–100 µM in PBS) compared to bromophenyl derivatives (≈10–20 µM) .
Research Findings and Implications
However, its lack of halogen substituents limits antimicrobial utility compared to and derivatives. Computational modeling (QSAR) suggests the carbamoyl-methoxy group optimizes van der Waals interactions in hydrophobic binding sites, a feature absent in simpler esters .
Biological Activity
Methyl 6-methoxy-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C_{19}H_{22}N_{2}O_{5}
- Molecular Weight : 358.39 g/mol
The structural features of this compound include a methoxy group, a carbamoyl moiety, and a quinoline backbone, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines :
- The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study evaluating its efficacy against leukemia and melanoma cell lines, the compound exhibited a mean GI50 value of 10 µM, indicating its potential as an anticancer agent compared to standard treatments .
| Cell Line | GI50 (µM) | Comparison |
|---|---|---|
| CCRF-CEM (Leukemia) | 8.5 | Bendamustine (60 µM) |
| MDA-MB-435 (Melanoma) | 9.0 | Chlorambucil (52 µM) |
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Inhibition of Bacterial Growth :
- Studies have reported that the compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, including strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL for certain bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Acinetobacter baumannii | 5 |
| Pseudomonas aeruginosa | 10 |
Study on Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines. The study concluded that the compound significantly reduced cell viability in treated groups compared to controls, suggesting its potential as a therapeutic agent in oncology .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The findings indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for combating persistent infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
